molecular formula C18H14O6 B2437044 (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 859670-40-9

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No. B2437044
CAS RN: 859670-40-9
M. Wt: 326.304
InChI Key: XAFVWCZOMCIYBV-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.304. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives closely related to the mentioned compound, such as rhodanine-3-acetic acid derivatives, has demonstrated potential antimicrobial properties. These derivatives were active against a range of bacteria, mycobacteria, and fungi, with certain compounds showing high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents based on modifications of the core structure of these compounds (Krátký, Vinšová, & Stolaříková, 2017).

Liver Protection

A related compound, designated as MDA in studies, has shown promise in protecting the liver against injury and fibrogenesis caused by CCl4 in rats. This protection is attributed to the compound's role as an aldose reductase inhibitor, suggesting its potential application in treating liver diseases (Wang et al., 2012).

Novel Compound Synthesis

The synthesis of novel polycyclic heteroaromatic compounds, utilizing 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, highlights the utility of this class of compounds in organic synthesis. These compounds, with diverse structures such as pyrido[1,4]benzothiazine and pyrazolo-pyridine, demonstrate the versatility of the core benzofuran unit in synthetic chemistry (Patankar et al., 2008).

Antibacterial and Cytotoxicity Studies

Studies on N-heterocyclic carbene-silver complexes, derived from methoxybenzyl-substituted compounds, have shown significant antibacterial activity and cytotoxicity against certain cancer cell lines. These findings open the door to applications in both antimicrobial treatments and cancer therapy (Patil et al., 2010).

Germination Inhibition

Compounds isolated from Erigeron annuus, similar in structure to the mentioned compound, have demonstrated inhibitory effects on the germination of lettuce seeds. This suggests potential applications in agriculture for the control of weed germination (Oh et al., 2002).

properties

IUPAC Name

2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-14-5-3-2-4-11(14)8-16-18(21)13-7-6-12(9-15(13)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFVWCZOMCIYBV-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

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